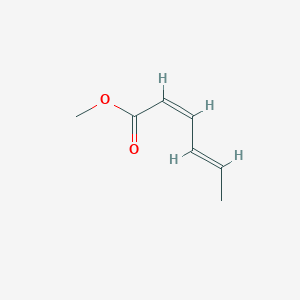

Methyl 2,4-hexadienoate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1515-80-6 |

|---|---|

Fórmula molecular |

C7H10O2 |

Peso molecular |

126.15 g/mol |

Nombre IUPAC |

methyl (2E,4Z)-hexa-2,4-dienoate |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3-,6-5+ |

Clave InChI |

KWKVAGQCDSHWFK-DNVGVPOPSA-N |

SMILES isomérico |

C/C=C\C=C\C(=O)OC |

SMILES canónico |

CC=CC=CC(=O)OC |

Punto de ebullición |

180.00 °C. @ 760.00 mm Hg |

Densidad |

0.933-0.938 |

melting_point |

5 °C |

Otros números CAS |

1515-80-6 |

Descripción física |

colourless to light yellow liquid; fruity, sweet, anise aroma |

Números CAS relacionados |

30813-48-0 |

Solubilidad |

Slightly soluble in water; miscible in oils soluble (in ethanol) |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2,4-hexadienoate

Foreword: The Synthetic and Commercial Versatility of a Conjugated Diene Ester

Methyl 2,4-hexadienoate, commonly known in the industry as methyl sorbate, is a fascinating and highly versatile organic compound. Its structure, featuring a conjugated diene system linked to a methyl ester, imparts a unique combination of reactivity and desirable physical properties. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its synthesis, physicochemical characteristics, and key applications. We will delve into the practical aspects of its preparation, offering not just procedural steps but also the underlying chemical principles that govern these transformations. This document is structured to provide both a robust theoretical grounding and actionable laboratory insights.

I. Strategic Synthesis of Methyl 2,4-hexadienoate: A Comparative Analysis of Key Methodologies

The synthesis of methyl 2,4-hexadienoate can be approached through several strategic routes, each with its own merits and considerations regarding stereoselectivity, yield, and scalability. The most prevalent and industrially relevant methods involve the olefination of an α,β-unsaturated aldehyde or the direct esterification of sorbic acid.

A. The Horner-Wadsworth-Emmons (HWE) Reaction: A Preferred Route for Stereoselective Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for the synthesis of α,β-unsaturated esters, offering excellent control over the stereochemistry of the newly formed double bond.[1][2] This reaction employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, leading to cleaner reactions and easier purification.[3] The predominant formation of the (E)-alkene is a key advantage of this method.[1]

The general mechanism involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde (in this case, crotonaldehyde) to form a tetrahedral intermediate. This intermediate subsequently eliminates a phosphate ester to yield the alkene. The stereochemical outcome is governed by the thermodynamic stability of the intermediates, favoring the formation of the (E)-isomer.[1]

Below is a logical workflow for the HWE synthesis of methyl 2,4-hexadienoate.

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

-

Reagents and Equipment:

-

Triethyl phosphonoacetate[4]

-

Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

-

Crotonaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Standard reflux apparatus, magnetic stirrer, and an inert atmosphere (nitrogen or argon) setup.

-

Separatory funnel, rotary evaporator.

-

Silica gel for column chromatography.

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous THF.

-

Carefully add sodium hydride to the THF, followed by the dropwise addition of triethyl phosphonoacetate at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture to 0 °C and add crotonaldehyde dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5][6]

-

Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure methyl (2E,4E)-hexadienoate.[7]

-

B. The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction is another cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[8] For the synthesis of methyl 2,4-hexadienoate, a stabilized ylide, (methoxycarbonylmethylene)triphenylphosphorane, is reacted with crotonaldehyde. Stabilized ylides generally favor the formation of the (E)-alkene.[8]

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to the alkene and triphenylphosphine oxide.

The choice of a stabilized ylide is crucial for this synthesis. The electron-withdrawing ester group delocalizes the negative charge on the carbanion, making the ylide less reactive and more selective for the thermodynamically favored (E)-product.

Caption: Wittig Reaction Mechanism for Methyl 2,4-hexadienoate Synthesis.

Experimental Protocol: Wittig Reaction

-

Reagents and Equipment:

-

(Methoxycarbonylmethylene)triphenylphosphorane

-

Crotonaldehyde

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Standard reaction flask with magnetic stirrer and inert atmosphere setup.

-

Rotary evaporator and column chromatography setup.

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve (methoxycarbonylmethylene)triphenylphosphorane in the anhydrous solvent.

-

Add crotonaldehyde to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting materials are consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to separate the product from the triphenylphosphine oxide byproduct.

-

C. Fischer Esterification of Sorbic Acid: A Direct and Economical Route

For large-scale production, the direct esterification of sorbic acid (2,4-hexadienoic acid) with methanol is an economically viable method. This acid-catalyzed reaction, known as Fischer esterification, is a reversible process.[9]

The mechanism involves the protonation of the carbonyl oxygen of sorbic acid by a strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the methyl ester.

To drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed.[9]

Experimental Protocol: Fischer Esterification

-

Reagents and Equipment:

-

Sorbic acid (2,4-hexadienoic acid)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate

-

Standard reflux apparatus, magnetic stirrer.

-

Separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask, dissolve sorbic acid in an excess of methanol.[10]

-

Carefully add a catalytic amount of concentrated sulfuric acid.[10]

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the bulk of the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl 2,4-hexadienoate.

-

Purify by vacuum distillation.

-

II. Physicochemical and Spectroscopic Properties of Methyl 2,4-hexadienoate

Methyl 2,4-hexadienoate is a colorless to pale yellow liquid with a characteristic fruity, sweet aroma.[11] It is sparingly soluble in water but miscible with many organic solvents.[11]

A. Key Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [11] |

| Molecular Weight | 126.15 g/mol | [11] |

| Appearance | Colorless to light yellow liquid | [11] |

| Odor | Fruity, sweet, anise-like | [11] |

| Boiling Point | 180 °C (lit.) | [12] |

| Density | 0.968 g/mL at 25 °C (lit.) | [12] |

| Refractive Index (n²⁰/D) | 1.503 (lit.) | [12] |

| Solubility | Slightly soluble in water; miscible in oils and ethanol | [11] |

B. Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of methyl 2,4-hexadienoate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

¹H NMR Spectral Data (CDCl₃): [13]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.26 | dd | 15.4, 10.0 | H-3 |

| 6.19 | m | - | H-4 |

| 6.14 | m | 15.0 | H-5 |

| 5.78 | d | 15.4 | H-2 |

| 3.73 | s | - | -OCH₃ |

| 1.85 | d | ~6.0 | -CH₃ (C-6) |

-

¹³C NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~145 | C-4 |

| ~141 | C-3 |

| ~129 | C-5 |

| ~118 | C-2 |

| ~51 | -OCH₃ |

| ~18 | -CH₃ (C-6) |

2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | =C-H stretch (alkene) |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1640, ~1615 | Medium | C=C stretch (conjugated diene) |

| ~1260, ~1170 | Strong | C-O stretch (ester) |

| ~990 | Strong | =C-H bend (trans alkene) |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | Molecular Ion [M]⁺ |

| 111 | High | [M - CH₃]⁺ |

| 95 | Moderate | [M - OCH₃]⁺ |

| 67 | High | [C₅H₇]⁺ (base peak) |

The fragmentation is characterized by the loss of the methyl group from the ester, the methoxy group, and cleavage of the hydrocarbon chain.[14][15]

III. Chemical Reactivity and Synthetic Applications

The conjugated diene system in methyl 2,4-hexadienoate is the hub of its chemical reactivity, making it a valuable synthon in organic synthesis.

A. The Diels-Alder Reaction: A Gateway to Cyclic Systems

As a conjugated diene, methyl 2,4-hexadienoate readily undergoes the Diels-Alder reaction, a [4+2] cycloaddition with an alkene or alkyne (the dienophile) to form a six-membered ring.[16] This reaction is a powerful tool for the construction of complex cyclic and bicyclic molecules.

A classic example is the reaction with maleic anhydride, a highly reactive dienophile due to its electron-withdrawing anhydride group. The reaction proceeds with high stereospecificity, leading to the formation of a bicyclic adduct.[17]

Sources

- 1. Wittig-Horner Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. US20120116119A1 - Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone - Google Patents [patents.google.com]

- 4. Triethyl phosphonoacetate - Enamine [enamine.net]

- 5. CN103254069B - Preparation method for trans, trans-2,4-hexadiene acetate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Acid-Catalyzed Esterification [springboardbiodiesel.com]

- 10. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 11. Methyl 2,4-hexadienoate | C7H10O2 | CID 5355366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. Methyl sorbate(689-89-4) IR Spectrum [m.chemicalbook.com]

- 14. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. organicreactions.org [organicreactions.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to Methyl 2,4-Hexadienoate: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

Methyl 2,4-hexadienoate, a versatile conjugated diene ester, serves as a valuable building block in organic synthesis. Its rich reactivity, stemming from the electron-deficient diene system, makes it a key intermediate in the construction of complex molecular architectures, particularly in the realms of natural product synthesis and drug discovery. This guide provides a comprehensive overview of methyl 2,4-hexadienoate, focusing on its isomeric forms, physicochemical properties, stereoselective synthesis, and practical applications for researchers and scientists in the field of drug development.

Isomeric Forms and Nomenclature

Methyl 2,4-hexadienoate exists as several geometric isomers due to the presence of two double bonds. The most common isomers are the (2E,4E)- and (2E,4Z)- forms, each possessing distinct chemical and physical properties. Accurate identification through IUPAC nomenclature and CAS numbers is paramount for reproducible research.

| Isomer | IUPAC Name | CAS Number | Synonyms |

| (2E,4E)- | methyl (2E,4E)-hexa-2,4-dienoate | 689-89-4 | Methyl sorbate, Methyl trans,trans-sorbate |

| (2E,4Z)- | methyl (2E,4Z)-hexa-2,4-dienoate | 30361-31-0 | Methyl trans,cis-hexa-2,4-dienoate |

| Isomer Mixture | Methyl 2,4-hexadienoate | 1515-80-6 | Methyl hexa-2,4-dienoate |

Physicochemical and Spectroscopic Properties

The physicochemical properties of methyl 2,4-hexadienoate isomers are crucial for their handling, reaction setup, and purification. The following table summarizes key properties for the most common isomers.

| Property | (2E,4E)-Methyl 2,4-hexadienoate | (2E,4Z)-Methyl 2,4-hexadienoate | General Isomer Mixture |

| Molecular Formula | C₇H₁₀O₂ | C₇H₁₀O₂ | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol | 126.15 g/mol | 126.15 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 180 °C (lit.)[1] | Not readily available | 180 °C (lit.)[1] |

| Density | 0.968 g/mL at 25 °C (lit.)[1] | Not readily available | 0.968 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.503 (lit.)[1] | Not readily available | n20/D 1.503 (lit.) |

Spectroscopic Characterization

Accurate characterization of the specific isomer is critical. Below are typical spectroscopic data for the (E,E)-isomer.

¹H NMR (500 MHz, CDCl₃):

-

δ 7.25 (dd, J = 15.5, 10.0 Hz, 1H)

-

δ 6.15 (m, 2H)

-

δ 5.78 (d, J = 15.5 Hz, 1H)

-

δ 3.73 (s, 3H)

-

δ 1.85 (d, J = 6.5 Hz, 3H)

¹³C NMR (125 MHz, CDCl₃):

-

δ 167.5 (C=O)

-

δ 145.0 (=CH)

-

δ 138.5 (=CH)

-

δ 130.0 (=CH)

-

δ 118.5 (=CH)

-

δ 51.5 (OCH₃)

-

δ 18.5 (CH₃)

Infrared (IR) Spectroscopy (neat):

-

~2950 cm⁻¹ (C-H stretch, sp³)

-

~1720 cm⁻¹ (C=O stretch, ester)

-

~1640, 1610 cm⁻¹ (C=C stretch, conjugated)

-

~1260, 1170 cm⁻¹ (C-O stretch, ester)

-

~995 cm⁻¹ (C-H bend, trans C=C)

Synthesis of Methyl 2,4-Hexadienoate Isomers

The stereoselective synthesis of methyl 2,4-hexadienoate isomers is crucial for their application in stereospecific reactions.

Synthesis of (2E,4E)-Methyl 2,4-hexadienoate (Methyl Sorbate)

A common and straightforward method for the synthesis of methyl sorbate is the esterification of sorbic acid.

Experimental Protocol: Fischer Esterification of Sorbic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sorbic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 eq) to act as both reactant and solvent.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Caption: Synthesis of (2E,4E)-Methyl 2,4-hexadienoate.

Applications in Organic Synthesis

The conjugated diene system in methyl 2,4-hexadienoate makes it a versatile substrate for a variety of organic transformations, most notably the Diels-Alder reaction.

The Diels-Alder Reaction: A Gateway to Cyclic Systems

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. Methyl 2,4-hexadienoate acts as the diene component, reacting with a dienophile to generate highly functionalized cyclohexene derivatives. The stereochemistry of the diene directly influences the stereochemistry of the product, making stereoisomerically pure starting materials highly valuable.

Experimental Protocol: Diels-Alder Reaction of (2E,4E)-Methyl 2,4-hexadienoate with Maleic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2E,4E)-methyl 2,4-hexadienoate (1.0 eq) in a suitable solvent such as toluene.

-

Dienophile: Add maleic anhydride (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting materials.

-

Crystallization: Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to induce crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

-

Purification: The product can be further purified by recrystallization if necessary.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2,4-hexadienoate NMR

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of Methyl 2,4-hexadienoate, with a focus on the common (2E,4E)-isomer, also known as methyl sorbate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction: The Significance of NMR in Characterizing Conjugated Systems

Methyl 2,4-hexadienoate is a conjugated system, and its stereoisomers are key components in various chemical syntheses and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of such compounds.[1] The precise chemical environment of each proton and carbon atom is reflected in its unique chemical shift and coupling constant, providing a detailed fingerprint of the molecule.[2] This guide will delve into the expert interpretation of both ¹H and ¹³C NMR spectra of methyl (2E,4E)-2,4-hexadienoate, explaining the underlying principles that govern the observed spectroscopic features.

Molecular Structure and Numbering

The structure of Methyl (2E,4E)-2,4-hexadienoate is presented below, with the IUPAC numbering system that will be used for the assignment of NMR signals.

Caption: Molecular structure of Methyl (2E,4E)-2,4-hexadienoate with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of methyl (2E,4E)-2,4-hexadienoate provides a wealth of information regarding the proton environments within the molecule. The extended conjugation significantly influences the chemical shifts of the olefinic protons, shifting them downfield.

Table 1: ¹H NMR Data for Methyl (2E,4E)-2,4-hexadienoate in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | 5.78 | d | 15.4 |

| H3 | 7.26 | dd | 15.0, 10.0 |

| H4 | 6.19 | m | - |

| H5 | 6.14 | m | - |

| H6 (CH₃) | 1.85 | d | - |

| H7 (OCH₃) | 3.73 | s | - |

Data sourced from ChemicalBook.[3]

Expert Interpretation of the ¹H NMR Spectrum:

-

Olefinic Protons (H2, H3, H4, H5): The protons directly attached to the carbon-carbon double bonds (H2, H3, H4, and H5) resonate in the downfield region (δ 5.7-7.3 ppm), which is characteristic of vinylic protons. This significant downfield shift is a direct consequence of the deshielding effect caused by the circulation of π-electrons in the conjugated system.

-

H2 Proton: The proton at the C2 position appears as a doublet at approximately 5.78 ppm. The large coupling constant of ~15.4 Hz is indicative of a trans relationship with the H3 proton, which is expected for the (2E) configuration.[4]

-

H3 Proton: The H3 proton, located between two double bonds, experiences the strongest deshielding effect and thus resonates furthest downfield at around 7.26 ppm. Its multiplicity is a doublet of doublets (dd), arising from coupling to both H2 (J ≈ 15.0 Hz, trans) and H4 (J ≈ 10.0 Hz).

-

H4 and H5 Protons: The signals for H4 and H5 often appear as complex multiplets around 6.1-6.2 ppm due to mutual coupling and coupling to the H3 and H6 protons. The coupling constant between H4 and H5 is expected to be large (~15 Hz) for the (4E) configuration.

-

Methyl Protons (H6 and H7): The methyl protons of the hexadienoate chain (H6) appear as a doublet at approximately 1.85 ppm due to coupling with the vinylic proton H5. The methyl protons of the ester group (H7) appear as a sharp singlet at around 3.73 ppm, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic environment, with sp² hybridized carbons of the conjugated system appearing at lower field than sp³ hybridized carbons.

Table 2: ¹³C NMR Data for Methyl (2E,4E)-2,4-hexadienoate

| Carbon | Chemical Shift (δ, ppm) |

| C1 (C=O) | 167.5 |

| C2 | 118.9 |

| C3 | 144.8 |

| C4 | 129.8 |

| C5 | 141.2 |

| C6 (CH₃) | 18.7 |

| C7 (OCH₃) | 51.4 |

Note: This is a representative dataset; actual values may vary slightly depending on the solvent and experimental conditions.

Expert Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C1): The ester carbonyl carbon (C1) resonates at the lowest field, typically around 167.5 ppm, which is a characteristic chemical shift for this functional group.[5]

-

Olefinic Carbons (C2, C3, C4, C5): The four sp² hybridized carbons of the diene system (C2, C3, C4, and C5) appear in the region of approximately 118-145 ppm. The specific chemical shifts are influenced by their position within the conjugated system and substitution patterns.

-

Methyl Carbons (C6 and C7): The sp³ hybridized methyl carbon of the hexadienoate chain (C6) resonates at a higher field, around 18.7 ppm. The methyl carbon of the ester group (C7) is deshielded by the adjacent oxygen atom and appears at approximately 51.4 ppm.[6]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is paramount for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of a small organic molecule like Methyl 2,4-hexadienoate.

Caption: Logical relationship of 1D and 2D NMR experiments for structural elucidation.

Conclusion

The NMR spectroscopic data of Methyl 2,4-hexadienoate provides a detailed and unambiguous picture of its molecular structure. The chemical shifts of the protons and carbons are highly sensitive to the electronic effects of the conjugated diene and the ester functionality. Furthermore, the proton-proton coupling constants are diagnostic of the stereochemistry of the double bonds. By combining the information from ¹H and ¹³C NMR, and employing advanced 2D techniques when necessary, researchers can confidently characterize this and related molecules, ensuring the integrity and purity of their samples for applications in drug development and other scientific endeavors.

References

-

PubChem. Methyl sorbate. [Link]

-

Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin-Madison. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Wisconsin-Madison. Step-by-step procedure for NMR data acquisition. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

YouTube. dihedral angles, J-values, & the Karplus equation. [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

- Kumar, A., & Akanksha. (2007). Zirconium chloride catalyzed one-pot, three-component reaction of substituted benzaldehydes with substituted acetophenones and thiols. Tetrahedron Letters, 48(49), 8730–8734.

-

PubChem. 2-Methyl-2,4-hexadiene. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Wikipedia. Karplus equation. [Link]

-

R-NMR. SOP data acquisition. [Link]

- Fan, T. W. M., & Lane, A. N. (2011). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(4), 379-400.

-

Medify. Nuclear magnetic resonance spectroscopy - AL only (3.3.15) — AQA A Level Chemistry Study Notes. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. NMR Spectroscopy Reveals Adsorbate Binding Sites in the Metal-Organic Framework UiO-66(Zr). [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

ResearchGate. Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. [Link]

-

MDPI. An NMR Database for Organic and Organometallic Compounds. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

PubChem. methyl (2E)-5-methyl-2,4-hexadienoate. [Link]

-

YouTube. Coupling Constant in Cyclopropanes and Alkenes. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

FooDB. Showing Compound (2E,4E)-2,4-Hexadienoic acid (FDB000738). [Link]

-

YouTube. NMR spectroscopy: coupling constants. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylhexane. [Link]

Sources

- 1. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Methyl sorbate(689-89-4) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Methyl Sorbate: Boiling Point and Density

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sorbate (Methyl 2,4-hexadienoate), an unsaturated ester with the molecular formula C₇H₁₀O₂, is a compound of significant interest across the pharmaceutical, cosmetic, and food science industries.[1] Valued for its role as a flavoring agent, fragrance component, and a versatile intermediate in organic synthesis, a precise understanding of its fundamental physical properties is paramount for its application in formulation, quality control, and process chemistry.[1][2] This guide provides an in-depth analysis of two critical physical parameters of methyl sorbate: boiling point and density. It synthesizes literature-derived data, explains the theoretical underpinnings for their determination, and presents validated experimental protocols, ensuring a robust framework for laboratory application.

Core Physical Properties of Methyl Sorbate

A compound's physical properties are the intrinsic characteristics that define its physical state and behavior under given conditions. For methyl sorbate, which typically presents as a colorless to light yellow liquid, boiling point and density are foundational to its handling, purification, and use in formulations.[2][3] The following table summarizes the key physical data reported in authoritative chemical databases.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 180 °C | at 760 mmHg | [3][4][5][6][7] |

| 173 - 175 °C | Not specified | [2] | |

| 174 °C | Not specified | [8] | |

| Density | 0.968 g/mL | at 25 °C | [1][3][4] |

| 0.960 g/mL | Not specified | [2] | |

| 0.933 - 0.938 g/cm³ | at 25 °C | [5][6] | |

| 0.96 g/cm³ | at 20/20 °C | [8] | |

| Molecular Weight | 126.15 g/mol | [6] | |

| Melting Point | 15 °C | [3][7] | |

| 7 - 9 °C | [2] | ||

| 12 - 15 °C | at 760 mmHg | [5] | |

| Refractive Index | 1.503 | at 20 °C | [3][4] |

| 1.501 - 1.505 | at 20 °C | [5][6] | |

| Flash Point | 158 °F (70 °C) | TCC | [3][5] |

| 63 °C | [7][8] |

Note: Variations in reported values can arise from differences in experimental methodologies, sample purity, and instrumental calibration.

Boiling Point: A Critical Parameter for Purification and Stability

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid, leading to the rapid vaporization of the liquid.[9] For methyl sorbate, the most frequently cited boiling point is 180 °C at standard atmospheric pressure (760 mmHg) .[3][5][6][7] This high boiling point indicates relatively strong intermolecular forces (van der Waals forces) for a molecule of its size and is a critical factor in designing distillation-based purification processes.

Causality in Experimental Determination

Accurate boiling point determination is contingent on precise control and measurement of both temperature and pressure. A deviation in ambient pressure will cause a corresponding shift in the boiling point. Therefore, recording the barometric pressure at the time of measurement is not merely procedural but essential for data validation and standardization.

Step-by-Step Protocol for Boiling Point Determination (Distillation Method)

This protocol describes the standard method for determining the boiling point of a liquid sample like methyl sorbate using simple distillation.

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head (Claisen adapter), a condenser, a receiving flask, and a calibrated thermometer.

-

Ensure all glassware is clean and dry to prevent contamination.

-

The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

-

Sample Preparation:

-

Place a sample of methyl sorbate (e.g., 25 mL) into the round-bottom flask.

-

Add a few boiling chips to the flask. This is a critical step to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.

-

-

Heating and Distillation:

-

Gently heat the flask using a heating mantle or water bath. Uniform heating is crucial to avoid localized superheating.

-

Observe the sample as it begins to boil and the vapor rises into the distillation head.

-

Record the temperature when the first drop of distillate is collected in the receiving flask.

-

-

Data Collection:

-

Continue to monitor the temperature as distillation proceeds. For a pure compound, the temperature should remain constant throughout the distillation process.

-

Record this stable temperature as the boiling point.

-

Simultaneously, record the ambient barometric pressure using a barometer. If the pressure is not 760 mmHg, a pressure correction (e.g., using a nomograph) may be necessary to report the normal boiling point.

-

-

Shutdown:

-

Once the measurement is complete, turn off the heat source and allow the apparatus to cool completely before disassembling.

-

Density: A Key to Formulation and Quality Control

Density is an intensive property defined as the mass of a substance per unit volume. For methyl sorbate, reported values are typically in the range of 0.960 to 0.968 g/mL at 25 °C .[2][3] This parameter is vital for converting mass to volume in formulation processes, for calculating molar concentrations, and as a quality control check to ensure material purity.

Causality in Experimental Determination

The density of a liquid is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, causing them to move further apart and decreasing the density. Therefore, maintaining and recording a precise temperature during measurement is non-negotiable for achieving accurate and reproducible results.

Step-by-Step Protocol for Density Determination (Pycnometer Method)

The pycnometer method is a highly accurate technique for determining the density of liquids.

-

Instrument Preparation and Calibration:

-

Thoroughly clean and dry a pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

-

Determine and record the mass of the empty, dry pycnometer using a calibrated analytical balance.

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Ensure the water fills the capillary tube of the stopper.

-

Dry the outside of the pycnometer and record its mass. The difference in mass allows for the calculation of the pycnometer's exact volume (Volume = Mass of water / Density of water at that temperature). This calibration step is crucial as it accounts for the precise volume of the specific glassware used.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the methyl sorbate sample, ensuring the liquid is at the same temperature used for calibration (25 °C). A water bath can be used to equilibrate the temperature.

-

Insert the stopper, allowing excess liquid to exit through the capillary.

-

Carefully dry the exterior of the pycnometer.

-

-

Data Collection and Calculation:

-

Measure and record the mass of the pycnometer filled with methyl sorbate.

-

Calculate the mass of the methyl sorbate by subtracting the mass of the empty pycnometer.

-

Calculate the density of the methyl sorbate using the formula: Density = Mass of methyl sorbate / Calibrated volume of the pycnometer

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of methyl sorbate's boiling point and density.

Caption: Workflow for determining the boiling point and density of methyl sorbate.

References

-

Title: (E,E)-methyl sorbate, 689-89-4 Source: The Good Scents Company URL: [Link]

-

Title: Methyl sorbate | C7H10O2 | CID 5323650 Source: PubChem - NIH URL: [Link]

-

Title: Methyl Sorbate | CAS#:689-89-4 Source: Chemsrc URL: [Link]

-

Title: Chemical Properties of Methyl sorbate (CAS 689-89-4) Source: Cheméo URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl sorbate | 689-89-4 [chemicalbook.com]

- 4. Methyl sorbate CAS#: 689-89-4 [m.chemicalbook.com]

- 5. (E,E)-methyl sorbate, 689-89-4 [thegoodscentscompany.com]

- 6. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl Sorbate | CAS#:689-89-4 | Chemsrc [chemsrc.com]

- 8. Methyl Sorbate | 1515-80-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Methyl sorbate (CAS 689-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

"Methyl 2,4-hexadienoate molecular weight and formula"

An In-Depth Technical Guide to Methyl 2,4-Hexadienoate for Researchers and Drug Development Professionals

Introduction

Methyl 2,4-hexadienoate, commonly known in the scientific and industrial communities as methyl sorbate, is an unsaturated fatty acid ester characterized by a conjugated diene system. This structural feature is central to its chemical reactivity and utility. While widely recognized for its application as a flavoring agent and preservative in the food and cosmetics industries, its potential as a versatile synthon in organic chemistry makes it a molecule of significant interest to researchers in drug discovery and fine chemical synthesis. This guide provides a comprehensive technical overview of its molecular properties, analytical profile, synthesis, and applications, with a focus on its relevance to scientific research and development.

Core Molecular and Physicochemical Properties

Methyl 2,4-hexadienoate is a molecule whose identity is defined by its specific chemical formula, molecular weight, and stereochemistry. The most common and commercially relevant isomer is the (2E,4E) form, also known as methyl trans,trans-sorbate.

Molecular Formula and Weight:

Nomenclature and Identification:

-

IUPAC Name: methyl (2E,4E)-hexa-2,4-dienoate[6]

-

Common Synonyms: Methyl sorbate, Methyl (E,E)-2,4-hexadienoate, Sorbic acid methyl ester[6]

-

CAS Number: 689-89-4 (for the E,E-isomer)[6]

The physicochemical properties of methyl 2,4-hexadienoate are summarized in the table below. These characteristics are critical for its handling, formulation, and application in both laboratory and industrial settings.

| Property | Value | Citations |

| Appearance | Colorless to light yellow liquid | [5] |

| Odor | Fruity, sweet, with an anise-like nuance | [5] |

| Melting Point | ~15 °C | [7] |

| Boiling Point | 180 °C (at 760 mmHg) | [4] |

| Density | 0.968 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | ~1.503 | [7] |

| Solubility | Slightly soluble in water; miscible in oils and ethanol | [5] |

Analytical Profile and Spectroscopic Characterization

Unambiguous identification of methyl 2,4-hexadienoate relies on standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides a characteristic fragmentation pattern. The molecular ion peak (M⁺•) is readily observed.

-

Molecular Ion (M⁺•): m/z = 126[3]

-

Key Fragments:

-

m/z = 95: This significant peak corresponds to the loss of the methoxy group (-OCH₃, 31 Da), resulting in the stable acylium ion [CH₃CH=CHCH=CHCO]⁺. This is a classic alpha-cleavage event common to esters.[8]

-

m/z = 67: This fragment can be attributed to the loss of the entire ester functional group and a proton, yielding a C₅H₇⁺ cation, likely the cyclohexadienyl cation or a related stable isomer.[3]

-

The logical workflow for identifying this compound using a suite of analytical techniques is illustrated below.

Caption: Conceptual workflow for the analytical identification of Methyl 2,4-hexadienoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed structural information, confirming the connectivity and stereochemistry of the molecule.

-

¹H NMR: The spectrum is characterized by distinct regions. The protons on the conjugated diene system (C2-C5) typically appear in the downfield region between 5.8 and 7.3 ppm, exhibiting complex splitting patterns due to vinyl-vinyl coupling. The terminal methyl group (C6) protons appear further upfield as a doublet around 1.8 ppm, while the methyl ester protons (C1') are a sharp singlet at approximately 3.7 ppm.

-

¹³C NMR: The carbonyl carbon of the ester is the most downfield signal, typically around 167 ppm. The four sp² carbons of the diene appear between 118 and 145 ppm. The upfield signals correspond to the ester methyl carbon (~51 ppm) and the terminal methyl carbon (~18 ppm).[1]

Synthesis and Chemical Reactivity

Synthesis via Fischer Esterification

The most direct and common laboratory synthesis of methyl 2,4-hexadienoate is the Fischer esterification of its parent carboxylic acid, (2E,4E)-2,4-hexadienoic acid (sorbic acid), using methanol in the presence of an acid catalyst.[7] This is an equilibrium-driven process, and the reaction is typically pushed toward the product by using a large excess of methanol, which also serves as the solvent.[3]

Caption: Synthesis of Methyl 2,4-hexadienoate via Fischer Esterification of Sorbic Acid.

Experimental Protocol: Fischer Esterification of Sorbic Acid

The following is a representative protocol adapted from standard Fischer esterification procedures.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2E,4E)-2,4-hexadienoic acid (sorbic acid) (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq), which acts as both reactant and solvent.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 h). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate) and carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the crude ester by vacuum distillation to obtain pure methyl 2,4-hexadienoate.

Chemical Reactivity: The Diels-Alder Reaction

The conjugated diene system is the most reactive feature of the methyl 2,4-hexadienoate molecule. It readily participates as the 4π-electron component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[9] This makes it a valuable building block for the synthesis of complex six-membered ring systems, which are common motifs in natural products and pharmaceutical agents.[10] The electron-withdrawing nature of the ester group activates the diene, influencing the regioselectivity and stereoselectivity of the cycloaddition.

Applications in Research and Industry

Food and Cosmetics Industry

The primary industrial application of methyl 2,4-hexadienoate is as a flavoring agent and fragrance.[6][11] Its parent compound, sorbic acid, and its salts (e.g., potassium sorbate) are widely used as antimicrobial preservatives to inhibit the growth of mold, yeast, and some bacteria in food products.[12][13] This activity is attributed to the unsaturated carboxylic acid structure, and the methyl ester retains some of these preservative properties.[14]

Synthon in Drug Discovery and Organic Synthesis

In the context of drug development and advanced organic synthesis, methyl 2,4-hexadienoate serves as a valuable synthon.[11][14] Its utility stems from its bifunctional nature, containing both a diene and an ester.

-

Diels-Alder Cycloadditions: As previously mentioned, its role as a diene is paramount for constructing cyclohexene derivatives, which can be further elaborated into complex molecular architectures found in bioactive natural products like polyketides.[10]

-

Tandem Reactions: The molecule can be employed in tandem reaction sequences where both the diene and the ester functionalities are manipulated, allowing for the rapid assembly of molecular complexity from a simple, commercially available starting material.

While specific blockbuster drugs may not be directly synthesized from methyl sorbate in a few steps, its structural motif is incorporated into numerous complex molecules through multi-step synthetic sequences where it serves as a key starting fragment.[11]

Safety, Handling, and Storage

Methyl 2,4-hexadienoate is generally considered to be of low toxicity, but it should be handled with standard laboratory precautions.

-

Hazards: May cause skin and eye irritation.[6]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and open flames.

Conclusion

Methyl 2,4-hexadienoate is a molecule with a dual identity. It is an established component in the flavor and fragrance industry and a functional food preservative. For the research scientist, its true value lies in its chemical reactivity. The conjugated diene system, activated by the methyl ester, provides a reliable and versatile platform for constructing complex cyclic systems via the Diels-Alder reaction and other pericyclic transformations. This capacity ensures its continued relevance as a valuable building block in the strategic design and synthesis of novel bioactive compounds and advanced materials.

References

- SpectraBase. (n.d.). 2-methyl-2,4-hexadienoate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323650, Methyl sorbate.

- MedchemExpress. (n.d.). Methyl sorbate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355366, Methyl 2,4-hexadienoate.

- NIST. (n.d.). 2,4-Hexadienoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- Common Organic Chemistry. (n.d.). Acid to Ester - Fischer Esterification.

- Chem-Impex. (n.d.). Methyl sorbate.

- Motozaki, T., Sawamura, K., Suzuki, A., Yoshida, K., Ueki, T., Ohara, A., ... & Tadano, K. I. (2005). Total synthesis of (+)-tubelactomicin A. 1. Stereoselective synthesis of the lower-half segment by an intramolecular Diels-Alder approach. Organic letters, 7(11), 2261–2264.

- Cornell University. (n.d.). Potassium Sorbate Profile.

- Rieb, J., & Brückner, R. (2012). Diastereoselective reactions at enantiomerically pure, sterically congested cyclohexanes as an entry to wailupemycins A and B: total synthesis of (+)-wailupemycin B. Chemistry–A European Journal, 18(25), 7919-7934.

- Zhang, W., & Liu, H. W. (2009). In vitro biosynthesis of unnatural enterocin and wailupemycin polyketides. Journal of the American Chemical Society, 131(13), 4871–4881.

- Wikipedia. (n.d.). Diels–Alder reaction.

- Sofos, J. N., & Busta, F. F. (1985). Growth and Inhibition of Microorganisms in the Presence of Sorbic Acid: A Review. Journal of Food Protection, 48(4), 364-375.

- PrepChem. (n.d.). Synthesis of methyl sorbate.

- Raybaudi-Massilia, R. M., Mosqueda-Melgar, J., & Martín-Belloso, O. (2008). Antifungal Effectiveness of Potassium Sorbate Incorporated in Edible Coatings Against Spoilage Molds of Apples, Cucumbers, and Tomatoes During Refrigerated Storage. Journal of Food Science, 73(6), M289-M296.

- Helmke, H., & Budzikiewicz, H. (2003). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry and Gas Chromatography. Wiley-VCH Verlag GmbH & Co. KGaA.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Abdelhamid, A. M., El-Dougdoug, N. K., & El-Sayed, H. S. (2021). A comparative study on the antifungal effect of potassium sorbate, chitosan, and nano-chitosan against Rhodotorula mucilaginosa and Candida albicans in skim milk acid-coagulated (Karish) cheese. Veterinary World, 14(10), 2696–2705.

- PubChem. (n.d.). Methyl sorbate.

- ChemicalBook. (n.d.). 2,4-HEXADIENE(5194-50-3) 1H NMR spectrum.

- Master Organic Chemistry. (2017). The Diels-Alder Reaction.

- Adler, E., & Holmberg, K. (1974). Diels-Alder Reactions of 2,4-Cyclohexadienones. II. Stereoselectivity in the Dimerisation of o-Quinols. Acta Chemica Scandinavica, 28b, 465-472.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- The University of Texas at Austin. (n.d.). Natural Product Bio-synthesis.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. In vitro biosynthesis of unnatural enterocin and wailupemycin polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Product Bio-synthesis [sites.utexas.edu]

- 11. rsc.org [rsc.org]

- 12. Total synthesis of (+)-tubelactomicin A. 1. Stereoselective synthesis of the lower-half segment by an intramolecular Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total synthesis of (+)-tubelactomicin A. 2. Synthesis of the upper-half segment and completion of the total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

"stereoisomers of Methyl 2,4-hexadienoate"

An In-depth Technical Guide to the Stereoisomers of Methyl 2,4-hexadienoate

Introduction

Methyl 2,4-hexadienoate, commonly known as methyl sorbate, is a conjugated diene ester with the molecular formula C₇H₁₀O₂.[1] This compound and its stereoisomers are of significant interest in various fields, from the food and fragrance industry, where they are used as flavoring agents, to synthetic organic chemistry, where they serve as versatile building blocks.[2][3] The presence of two carbon-carbon double bonds within its six-carbon chain gives rise to geometric isomerism, a form of stereoisomerism.[4]

The spatial arrangement of substituents around these double bonds results in four distinct stereoisomers, each with unique physical, chemical, and sensory properties. Understanding the nuances of these isomers is critical for researchers, scientists, and drug development professionals, as the biological activity, reaction kinetics, and sensory profile of a molecule are intrinsically linked to its three-dimensional structure. This guide provides a comprehensive technical overview of the stereoisomers of methyl 2,4-hexadienoate, focusing on their synthesis, separation, and characterization.

The Geometric Isomers of Methyl 2,4-hexadienoate

Geometric isomerism in methyl 2,4-hexadienoate arises from the restricted rotation around the C2=C3 and C4=C5 double bonds. Each double bond can exist in either an E (entgegen, trans) or Z (zusammen, cis) configuration. This leads to four possible stereoisomers:

-

(2E, 4E)-methyl 2,4-hexadienoate: Often referred to as methyl trans,trans-sorbate, this is the most stable isomer.[5][6]

-

(2E, 4Z)-methyl 2,4-hexadienoate [7]

-

(2Z, 4E)-methyl 2,4-hexadienoate [8]

-

(2Z, 4Z)-methyl 2,4-hexadienoate [9]

The structural differences between these isomers are illustrated below.

Sources

- 1. 2,4-Hexadienoic acid, methyl ester [webbook.nist.gov]

- 2. Methyl 2,4-hexadienoate | C7H10O2 | CID 5355366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl sorbate [webbook.nist.gov]

- 6. US3642885A - Isomerization of cis-cis or cis-trans-2 4-hexadienoic acids to sorbic acid - Google Patents [patents.google.com]

- 7. methyl (E,Z)-2,4-decadienoate, 4493-42-9 [thegoodscentscompany.com]

- 8. (2Z,4E)-2,4-Hexadienoic acid methyl ester | C7H10O2 | CID 12221265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (Z,Z)-methyl sorbate, NF0282 [thegoodscentscompany.com]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Methyl 2,4-Hexadienoate

Abstract

Methyl 2,4-hexadienoate, also known as methyl sorbate, is a naturally occurring ester recognized for its characteristic fruity aroma.[1] As the methyl ester of sorbic acid (2,4-hexadienoic acid), it belongs to the class of short-chain fatty esters and finds application as a flavoring and fragrance agent.[1][2] While its synthetic production is well-established, understanding its natural origins, biosynthetic pathways, and the methodologies for its isolation and characterization from complex biological matrices is of significant interest to researchers in natural products chemistry, food science, and drug discovery. This technical guide provides a comprehensive overview of the natural occurrence of methyl 2,4-hexadienoate, delves into its putative biosynthetic origins from fundamental metabolic precursors, and presents detailed, field-proven protocols for its extraction, isolation, and definitive structural elucidation.

Introduction and Physicochemical Profile

Methyl 2,4-hexadienoate (C₇H₁₀O₂) is a volatile organic compound that exists as several stereoisomers, with the (2E,4E) form being the most common.[2][3] It is a colorless to light yellow liquid characterized by a sweet, fruity, anise-like aroma.[1][2] The compound's volatility and distinct organoleptic properties are central to its role as a flavor component in various natural sources. Its parent compound, sorbic acid, was first isolated in 1859 from the unripe berries of the rowan tree (Sorbus aucuparia), highlighting the long-standing connection of this chemical family to the natural world.[4] The physicochemical properties of methyl 2,4-hexadienoate are critical for designing effective extraction and analytical strategies.

Table 1: Physicochemical Properties of Methyl (2E,4E)-Hexa-2,4-dienoate

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| IUPAC Name | methyl (2E,4E)-hexa-2,4-dienoate | [2] |

| CAS Number | 689-89-4 | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 180.0 °C at 760 mm Hg | [2] |

| Density | 0.933 - 0.938 g/cm³ | [1][2] |

| Solubility | Slightly soluble in water; miscible in oils and ethanol | [1][2] |

| Refractive Index | 1.501 - 1.505 | [1][2] |

Natural Occurrence

Methyl 2,4-hexadienoate is a constituent of the aroma complex of certain fruits. Its presence has been notably identified in pineapple, contributing to the fruit's characteristic tropical flavor profile.[5] The natural occurrence of its parent acid, sorbic acid, in rowan berries suggests that the ester may also be present in this or related plant species, contingent on the activity of appropriate methyltransferase enzymes within the plant's secondary metabolism.[4] The investigation of plant and microbial secondary metabolites frequently reveals a diverse array of esters, and it is plausible that methyl 2,4-hexadienoate is more widely distributed in nature than is currently documented, often existing as a minor component within a complex mixture of volatile compounds.[6]

Putative Biosynthetic Pathway

The biosynthesis of methyl 2,4-hexadienoate is not extensively documented in dedicated studies. However, based on the known origins of related natural products, a logical pathway can be proposed. The backbone, 2,4-hexadienoic acid (sorbic acid), is a polyketide. Polyketide biosynthesis is a fundamental pathway in plants and microbes that involves the sequential condensation of acetyl-CoA and malonyl-CoA units.[6]

The proposed pathway is as follows:

-

Initiation: The pathway begins with an acetyl-CoA starter unit.

-

Elongation: Two successive condensations with malonyl-CoA, each followed by dehydration and reduction steps, extend the carbon chain. This process, catalyzed by a polyketide synthase (PKS) complex, forms a six-carbon chain with two double bonds.

-

Termination: Thioesterase-mediated cleavage from the PKS complex releases 2,4-hexadienoic acid (sorbic acid).

-

Esterification: The final step is the methylation of the carboxylic acid group. This is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, which transfers a methyl group from SAM to sorbic acid, yielding methyl 2,4-hexadienoate.[7]

Isolation and Characterization from Natural Sources

The isolation and identification of a specific volatile compound like methyl 2,4-hexadienoate from a complex natural matrix (e.g., plant tissue, fruit puree) requires a multi-step, systematic approach. The process involves efficient extraction from the source material, purification to remove interfering compounds, and finally, unambiguous identification using sophisticated analytical techniques.[8]

Extraction and Isolation Workflow

The choice of extraction method is dictated by the volatility of the target analyte and the nature of the sample matrix. For volatile esters, methods that minimize thermal degradation and efficiently capture the desired compounds are preferred.

Protocol 1: Solvent Extraction This protocol is suitable for obtaining a broader profile of semi-volatile compounds, including methyl 2,4-hexadienoate.[8]

-

Homogenization: Homogenize 50 g of fresh sample material (e.g., fruit pulp) with 150 mL of ethyl acetate. The addition of anhydrous sodium sulfate can aid in dehydrating the sample.[8]

-

Extraction: Agitate the mixture for 1-2 hours at room temperature. For more exhaustive extraction, a Soxhlet apparatus can be employed, though this risks the loss of more volatile components.[8]

-

Filtration & Concentration: Filter the mixture to separate the organic extract from the solid matrix. Concentrate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

-

Cleanup (Optional): For complex matrices, the concentrated extract can be passed through a silica gel column, eluting with a gradient of hexane and ethyl acetate to separate compounds based on polarity. Fractions are collected and concentrated for analysis.

Analytical Characterization

Unambiguous identification requires techniques that provide information on both the retention properties and molecular structure of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose.[9][10]

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for analyzing volatile and semi-volatile compounds.[9] The gas chromatograph separates components of the mixture based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, generating a unique mass spectrum that serves as a chemical fingerprint.[9][10]

Table 2: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting | Rationale |

| Column | Fused silica capillary (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness | A non-polar column provides good separation for a wide range of volatile and semi-volatile compounds based on boiling point. |

| Carrier Gas | Helium, constant flow rate of 1 mL/min | Inert gas that provides good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Initial 50 °C (2 min), ramp 5 °C/min to 250 °C, hold 5 min | A temperature gradient allows for the separation of compounds with a wide range of boiling points. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation patterns for library matching. |

| Mass Range | 40-500 m/z | Captures the molecular ion and key fragment ions of the target and related compounds. |

Identification is achieved by comparing the retention time and the acquired mass spectrum of the unknown peak with those of an authentic reference standard or by matching the spectrum against a validated spectral library, such as the NIST/Wiley library.[11]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute structural confirmation, especially when a new natural product is suspected or when reference standards are unavailable, NMR spectroscopy is indispensable.[9][12] Following isolation and purification of a sufficient quantity of the compound (typically in the microgram to milligram range), ¹H and ¹³C NMR spectra are acquired. These spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule, allowing for its complete structural elucidation.[9][12]

Reported Biological Activities

While methyl 2,4-hexadienoate is primarily known as a flavor compound, related structures and the chemical class of fatty acid esters often exhibit notable biological activities. For instance, various methyl esters of fatty acids identified in plant extracts have been reported to possess antimicrobial, antifungal, antioxidant, and anti-inflammatory properties.[13][14][15] Hexadecanoic acid methyl ester, for example, has been associated with antioxidant and antimicrobial activities.[15] While specific, in-depth studies on the bioactivity of pure methyl 2,4-hexadienoate are limited, its structural similarity to sorbic acid—a well-known antimicrobial food preservative—suggests that it may possess some degree of antimicrobial or antifungal activity.[4] This potential warrants further investigation, particularly for applications in food preservation or as a lead compound in drug discovery.

Conclusion

Methyl 2,4-hexadienoate is a naturally occurring ester that plays a role in the flavor and aroma of certain fruits. Its biosynthesis likely follows the polyketide pathway to form the sorbic acid backbone, followed by enzymatic methylation. The technical workflows presented herein, centered on solvent or headspace extraction followed by GC-MS and NMR analysis, provide a robust framework for researchers to isolate and definitively identify this compound from complex natural sources. Further exploration of its natural distribution and biological activities could unveil new applications for this versatile molecule in the food, fragrance, and pharmaceutical industries.

References

-

Analytical Methods . (n.d.). Japan Ministry of the Environment. Retrieved from [Link]

-

Methyl 2,4-hexadienoate . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Sorbic acid . (n.d.). Wikipedia. Retrieved from [Link]

-

Hussain, T., et al. (2021). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques . Molecules, 26(11), 3249. Retrieved from [Link]

-

Analytical Methods . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

El-Nager, M. M. (2013). Biological Activities of Characterized Isolates of n-Hexadecanoic acid and Octadecanoic acid methyl ester from Azadirachta indica A. Juss leaves growing in Al-Madinah Al-Munawwarah, KSA . Nature and Science, 11(5). Retrieved from [Link]

-

Methyl sorbate . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Paiva, N. L. (2000). An Introduction to the Biosynthesis of Chemicals Used in Plant-Microbe Communication . Journal of Plant Growth Regulation, 19(2), 131-143. Retrieved from [Link]

-

(E,E)-methyl sorbate . (n.d.). The Good Scents Company. Retrieved from [Link]

-

Rahman, M. M., et al. (2021). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation . Molecules, 26(23), 7268. Retrieved from [Link]

-

Ferdous, J., et al. (2023). Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) . Molecules, 28(5), 2187. Retrieved from [Link]

-

Al-Marzoqi, A. H., et al. (2017). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil . European Journal of Integrative Medicine, 12, 115-120. Retrieved from [Link]

-

Sudha, T., et al. (2023). Hexadecanoic acid methyl ester, a potent hepatoprotective compound in leaves of Pistia stratiotes L. Journal of King Saud University - Science, 35(1), 102434. Retrieved from [Link]

-

Methyl sorbate . (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

methyl sorbate . (n.d.). The Good Scents Company. Retrieved from [Link]

-

Surup, F. (2015). Isolation and characterization of novel natural compounds from Myxobacteria . Doctoral dissertation, Helmholtz Centre for Infection Research. Retrieved from [Link]

-

Yu, L. L., et al. (2005). Isolation and characterization of methyl esters and derivatives from Euphorbia kansui (Euphorbiaceae) and their inhibitory effects on the human SGC-7901 cells . Journal of Pharmacy and Pharmacology, 57(5), 647-653. Retrieved from [Link]

-

Ma, Y., et al. (2016). Biochemical and Molecular Mechanisms of Plant-Microbe-Metal Interactions: Relevance for Phytoremediation . Frontiers in Plant Science, 7, 918. Retrieved from [Link]

-

Pott, M. B., et al. (2004). Novel S-adenosyl-L-methionine : salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of methyl salicylate and methyl benzoate, is not involved in floral scent production in snapdragon flowers . The Plant Journal, 37(1), 134-144. Retrieved from [Link]

Sources

- 1. Methyl 2,4-hexadienoate | C7H10O2 | CID 5355366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl sorbate [webbook.nist.gov]

- 4. Sorbic acid - Wikipedia [en.wikipedia.org]

- 5. (E,E)-methyl sorbate, 689-89-4 [thegoodscentscompany.com]

- 6. An Introduction to the Biosynthesis of Chemicals Used in Plant-Microbe Communication [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. env.go.jp [env.go.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencepub.net [sciencepub.net]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

A Toxicological and Safety Assessment of Methyl 2,4-hexadienoate for Research and Development

Abstract

This technical guide provides a comprehensive toxicological and safety overview of Methyl 2,4-hexadienoate (CAS No. 1515-80-6), a compound utilized primarily as a flavoring agent. While direct toxicological data for this specific ester is limited in some areas, this document synthesizes available information, incorporates data from structurally related compounds such as 2,4-hexadienal, and outlines the predicted metabolic fate to construct a robust safety profile. We will delve into acute toxicity, local tissue effects, systemic toxicity, genotoxicity, carcinogenicity, and reproductive safety. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling, inform risk assessment, and guide future toxicological evaluations.

Introduction and Physicochemical Profile

Methyl 2,4-hexadienoate, also known as methyl sorbate, is an α,β-unsaturated ester. It exists as several isomers, with the (E,E)-isomer being the most common. Its utility as a flavoring agent is attributed to its characteristic fruity, sweet aroma.[1][2] Understanding its physical and chemical properties is fundamental to predicting its toxicological behavior and establishing appropriate handling procedures. The presence of a conjugated double bond system and an ester functional group are key determinants of its reactivity and metabolic pathway.

Table 1: Physicochemical Properties of Methyl (E,E)-2,4-hexadienoate

| Property | Value | Source |

| CAS Number | 1515-80-6 (for (E,E)-isomer) | [3][4][5] |

| Molecular Formula | C₇H₁₀O₂ | [5][6] |

| Molecular Weight | 126.15 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Fruity, sweet, anise-like | [1][2] |

| Boiling Point | 180 °C | [2][6] |

| Melting Point | 15 °C | [2][6] |

| Density | ~0.968 g/cm³ at 25 °C | [2][6] |

| Solubility | Slightly soluble in water; miscible in oils and ethanol | [1][3] |

| Flash Point | ~70 °C (158 °F) | [2][6] |

Toxicokinetics: The Central Role of Metabolism

A critical aspect of assessing the toxicology of Methyl 2,4-hexadienoate is its anticipated metabolic pathway. As an ester, it is expected to undergo rapid hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. This hydrolysis would yield sorbic acid and methanol.

-

Sorbic Acid: A well-characterized food preservative, sorbic acid is metabolized via the fatty acid β-oxidation pathway.

-

Methanol: Metabolized by alcohol dehydrogenase to formaldehyde and then rapidly to formic acid by aldehyde dehydrogenase. The relatively small amount of methanol produced from incidental or low-level exposure to the parent ester is unlikely to pose a significant toxicological risk.

The rapid conversion to endogenous or well-known dietary components is the primary reason the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that Methyl 2,4-hexadienoate poses "no safety concern at current levels of intake when used as a flavouring agent".[1] The toxicity profile is therefore largely influenced by the initial irritant effects of the parent molecule and the known profiles of its metabolites.

Caption: Workflow for an in vitro micronucleus (MNvit) assay.

Self-Validating System:

-

The inclusion of a solvent (negative) control establishes the baseline frequency of micronuclei.

-

The inclusion of positive controls (both a clastogen and an aneugen) validates the sensitivity of the experimental system and the competence of the scoring technician.

-

A test is considered valid only if the negative control falls within the historical range and the positive controls induce a statistically significant and biologically relevant increase in micronuclei.

-

Cytotoxicity is measured concurrently (e.g., by assessing the Cytokinesis-Block Proliferation Index) to ensure that observed genotoxicity is not an artifact of excessive cell death.

Conclusion

Methyl 2,4-hexadienoate presents a moderate acute hazard profile, primarily characterized by skin, eye, and respiratory irritation. Its systemic toxicity is expected to be low at relevant exposure levels due to its rapid hydrolysis to sorbic acid and methanol. However, significant data gaps exist, particularly for repeated dose toxicity, carcinogenicity, and reproductive/developmental toxicity. While data from the analogous aldehyde (2,4-hexadienal) suggests potential concerns for genotoxicity and carcinogenicity, the relevance of these findings, particularly from high-dose gavage studies, to the ester under typical exposure scenarios is questionable. Any research or development activities involving this compound must be conducted with appropriate engineering controls and personal protective equipment. Further toxicological testing is warranted to fully characterize its safety profile, especially if uses beyond its current application as a flavoring agent are considered.

References

-

Forestry Suppliers. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Hexa-2,4-dienoic acid. Retrieved from [Link]

-

National Toxicology Program. (2009). NTP toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice. PubMed. Retrieved from [Link]

-

Singh, S., et al. (n.d.). MINI-REVIEW Methyl Isocyanate and Carcinogenesis: Bridgeable Gaps in Scientific Knowledge. International Journal of Scientific and Research Publications. Retrieved from [Link]

-

National Toxicology Program. (2020). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone.... PubMed. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl (E,Z)-2,4-decadienoate. Retrieved from [Link]

-

Australian Government Department of Health. (2018). Sorbic aldehyde: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2,4-hexadienoate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl sorbate. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl sorbate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z,Z)-methyl sorbate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E)-methyl sorbate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reproductive and Developmental Toxicity Studies. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 1515-80-6 | Methyl sorbate. Retrieved from [Link]

-

Sobol, Z., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 633(2), 80-94. Retrieved from [Link]

-

ResearchGate. (2006). Determination of organic acids in urine by solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry.... Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. Retrieved from [Link]

-

National Toxicology Program. (2018). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol.... National Center for Biotechnology Information. Retrieved from [Link]

-